molecular formula C9H11NO4 B3051227 1,4-Dimethoxy-2-methyl-5-nitrobenzene CAS No. 32185-64-1

1,4-Dimethoxy-2-methyl-5-nitrobenzene

Cat. No. B3051227
CAS RN: 32185-64-1
M. Wt: 197.19 g/mol
InChI Key: UCCSDFOEIGJWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethoxy-2-methyl-5-nitrobenzene is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
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properties

CAS RN

32185-64-1

Product Name

1,4-Dimethoxy-2-methyl-5-nitrobenzene

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1,4-dimethoxy-2-methyl-5-nitrobenzene

InChI

InChI=1S/C9H11NO4/c1-6-4-9(14-3)7(10(11)12)5-8(6)13-2/h4-5H,1-3H3

InChI Key

UCCSDFOEIGJWAF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)[N+](=O)[O-])OC

Canonical SMILES

CC1=CC(=C(C=C1OC)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,5-dimethoxy toluene (6.0 g) was dissolved in acetic acid (20 mL). To the solution, a solution of fuming nitric acid (d=1.50, 4.32 g) in acetic acid (10 mL) was added dropwise at 40° C. over a period of 5 min. The mixture was stirred at 40° C. for 30 min. The reaction mixture was then allowed to cool to room temperature, which was stirred for another 30 min. Then the reaction mixture was diluted with cold water (300 mL). The resulting precipitate was filtered washed with cold water (100 mL) and dried under reduced pressure to afford the title compound (7.5 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Methyl-1,4-bis(methyloxy)benzene (6.12 g, 40 mmol) was dissolved in acetic acid (20 mL) and heated at 40° C. A solution of nitric acid (4.32 g) in acetic acid (10 mL) was added to above solution drop wise over 5 minutes. The reaction mixture was stirred at 40° C. for 30 min (yellow precipitates formed), then room temperature for 30 min and then diluted with water (300 mL). The precipitate was collected by filtration, washed with water, and dried in the air for 16 h to afford the title compound (7.56 g, 96%) as a yellow solid. MS (ES) m/e 198 [M+H]+.
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
96%

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